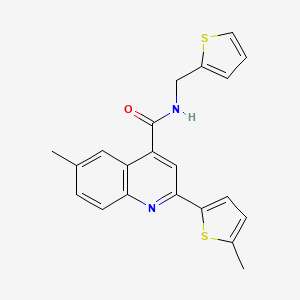
N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
Overview
Description
N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as FMA-1, is a chemical compound that belongs to the class of quinolinecarboxamide derivatives. It has gained significant attention in the scientific community due to its potential applications in the fields of medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is not yet fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory response. N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been found to reduce the levels of prostaglandin E2 (PGE2), a potent inflammatory mediator. Furthermore, N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is its potent pharmacological activities against various diseases. N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been found to possess good pharmacokinetic properties, such as good oral bioavailability and low toxicity. However, the major limitation of N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is its poor solubility in water, which makes it difficult to formulate for oral administration.
Future Directions
There are several future directions for the research and development of N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide. One of the major areas of research is to improve the solubility of N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, which can be achieved by modifying its chemical structure. Another area of research is to investigate the potential of N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Furthermore, the development of N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide analogs with improved pharmacological activities and reduced toxicity is another area of future research.
Scientific Research Applications
N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has shown promising results in various scientific research applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been shown to possess significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been found to exhibit significant antibacterial and antifungal activities.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-13-5-7-18-16(10-13)17(21(24)22-12-15-4-3-9-25-15)11-19(23-18)20-8-6-14(2)26-20/h3-11H,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGESJPVAKIZIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CO3)C4=CC=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-ethyl-2-[({2-[(5-isopropyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4268913.png)
![N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4268915.png)
![5-ethyl-3-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268921.png)
![5-ethyl-2-mercapto-6-methyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268929.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4268938.png)
![N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4268944.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B4268951.png)
![4-ethyl-N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4268967.png)
![6-methyl-2-(5-methyl-2-thienyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4268975.png)

![8-chloro-2-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4268978.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(5-methyl-2-thienyl)quinoline](/img/structure/B4268981.png)
![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(5-methyl-2-thienyl)quinoline](/img/structure/B4268994.png)
![2-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-4-quinolinecarboxamide](/img/structure/B4268999.png)